N-[2-(acetylamino)phenyl]-1-naphthamide
Description
N-[2-(Acetylamino)phenyl]-1-naphthamide is an aromatic amide compound characterized by a naphthalene carboxamide backbone substituted with an acetylamino phenyl group at the ortho position. Its structure includes a planar naphthamide moiety and a flexible acetylamino side chain, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
N-(2-acetamidophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)20-17-11-4-5-12-18(17)21-19(23)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNNEJNTUQLSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Research Findings and Trends
- Heterocyclic Synthesis: N-(substituted phenyl)acetamides are pivotal in constructing indoles and quinolones via cyclization (Wen et al., 2006) .
- Coordination Chemistry : Amide ligands form octahedral complexes with Cu(II) and Ni(II), relevant to catalysis (Yine et al., 2004) .
- Thermal Stability : Compounds with naphthyl groups (e.g., 73548-14-8) exhibit higher melting points (>200°C) due to rigid aromatic frameworks .
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